molecular formula C12H18ClNO3 B2495612 Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate;hydrochloride CAS No. 2503203-03-8

Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate;hydrochloride

Cat. No.: B2495612
CAS No.: 2503203-03-8
M. Wt: 259.73
InChI Key: IZNXOMDWZGAFIC-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate;hydrochloride is a chemical compound with a complex structure that includes an amino group, a hydroxy group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate;hydrochloride typically involves multiple steps. One common method starts with the nitration of 2-methyl-3-nitroaniline, followed by reduction to form the corresponding amine. The amine is then subjected to esterification to introduce the methyl ester group. Finally, the compound is converted to its hydrochloride salt form through a reaction with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine.

Scientific Research Applications

Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(4-hydroxyphenyl)propanoate: Lacks the dimethyl groups, which may affect its reactivity and biological activity.

    Methyl 2-amino-3-(2-hydroxyphenyl)propanoate: Similar structure but without the dimethyl groups, leading to different chemical and biological properties.

Uniqueness

Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate;hydrochloride is unique due to the presence of both hydroxy and dimethyl groups, which can influence its chemical reactivity and interactions with biological targets. These structural features may enhance its potential as a versatile compound in various applications.

Properties

IUPAC Name

methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-7-4-8(2)9(11(14)5-7)6-10(13)12(15)16-3;/h4-5,10,14H,6,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNXOMDWZGAFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)CC(C(=O)OC)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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